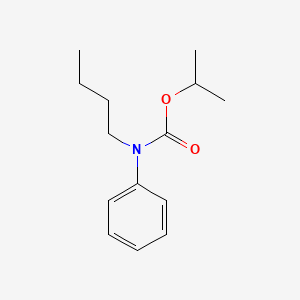

Propan-2-yl butyl(phenyl)carbamate

Description

General Overview of Carbamate (B1207046) Chemistry in Contemporary Scientific Disciplines

The carbamate functional group, characterized by an ester and an amide linked by a carbonyl group (-O-CO-N-), is a cornerstone of modern organic and medicinal chemistry. nih.govscielo.br Structurally, this moiety is an amide-ester hybrid, which confers a high degree of chemical and proteolytic stability. nih.gov This stability, combined with the capacity for hydrogen bonding, makes carbamates highly valuable in various scientific fields. nih.govacs.org

In medicinal chemistry, carbamates are integral to numerous approved therapeutic agents and are frequently used as stable replacements for peptide bonds in drug design. nih.govacs.org Their ability to enhance cell membrane permeability has been exploited in the development of prodrugs, where the carbamate linkage is designed to be hydrolyzed in the body to release an active pharmaceutical ingredient. nih.gov Beyond medicine, carbamates are foundational in the production of polyurethanes, a major class of polymers. scielo.brnih.gov They also have extensive applications in agriculture as pesticides, herbicides, and fungicides, and serve as crucial protecting groups for amines in complex organic syntheses. nih.govacs.org

Historical Context and Research Trajectory of Phenylcarbamate Derivatives

The study of carbamates as biologically active molecules began with the isolation of physostigmine (B191203) from the Calabar bean in 1864. nih.gov This natural methylcarbamate ester was found to be a potent inhibitor of the enzyme acetylcholinesterase, a discovery that spurred extensive research into synthetic carbamate derivatives. google.com

Phenylcarbamates, a subclass where a phenyl group is attached to the nitrogen atom, became a major focus of this research. In the 1950s, their utility expanded dramatically into agriculture with the development of herbicides like propham (B1679637) (isopropyl N-phenylcarbamate) and chlorpropham. nih.govacs.org These compounds were found to interfere with critical biological processes in plants, such as microtubule formation and photosynthesis. acs.org

The research trajectory for phenylcarbamates has involved systematic modification of their structure to understand and optimize their activity. Structure-activity relationship (QSAR) studies have been crucial in this field, correlating chemical structure with biological efficacy. nih.govnih.govmdpi.com These studies have shown that the nature and position of substituents on both the phenyl ring and the carbamate's oxygen and nitrogen atoms are critical determinants of their function, whether as herbicides, insecticides, or potential therapeutic agents. nih.govmdpi.com

Academic Significance of Propan-2-yl butyl(phenyl)carbamate and Related Structures

Direct academic studies focusing exclusively on this compound are limited. However, its structure is a valuable model for exploring fundamental concepts in chemical synthesis and structure-activity relationships. The synthesis of such N,N-disubstituted carbamates typically involves the reaction of an N-substituted aniline (B41778) (N-butylaniline) with an appropriate chloroformate (isopropyl chloroformate) or by reacting a transient isocyanate with an alcohol. acs.orgorganic-chemistry.org Phosgene-free methods, such as the thermal decomposition of a precursor carbamate to generate an isocyanate, are also an area of active research to develop more environmentally benign synthetic routes. mdpi.comacs.org

The academic interest in this molecule and its analogues lies in how the specific combination of its constituent parts—the N-butyl and N-phenyl groups on the nitrogen, and the propan-2-yl (isopropyl) group on the oxygen—influences its physicochemical properties and potential interactions with biological systems.

N-Substitution: The presence of both a flexible alkyl chain (butyl) and a rigid aromatic ring (phenyl) on the nitrogen atom creates a unique steric and electronic environment. This N,N-disubstitution prevents the formation of hydrogen bonds at the nitrogen, which can significantly alter its intermolecular interactions compared to N-monosubstituted carbamates. acs.org

Ester Group: The isopropyl ester group is a common feature in many biologically active phenylcarbamates, including the herbicide propham. Its size and shape are known to be important for fitting into the active sites of target enzymes. acs.org

Research on closely related structures provides insight into the potential academic relevance of this compound. For instance, studies on other N-phenylcarbamates have established their role as inhibitors of enzymes like acetylcholinesterase and as agents that disrupt photosynthetic processes. acs.orgnih.gov The specific N-butyl substitution in the target molecule would be expected to increase its lipophilicity (fat-solubility) compared to simpler analogues, a factor that critically influences how a molecule is absorbed, distributed, and metabolized in biological systems. mdpi.com

The compound serves as a platform for investigating chemoselectivity in reactions, as the carbamate group can be manipulated under specific conditions, and for studying conformational isomers (rotamers) that arise due to restricted rotation around the C-N bond, a phenomenon observable by NMR spectroscopy. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Analogue Note: Properties for this compound are predicted, as extensive experimental data is not available in public literature. Data for the related compound is provided for comparison.

| Property | This compound | Propan-2-yl (3-methylbutyl)phenylcarbamate letopharm.com |

| CAS Number | 62604-33-5 | 73623-19-5 letopharm.com |

| Molecular Formula | C14H21NO2 | C15H23NO2 letopharm.com |

| Molecular Weight | 235.32 g/mol | 249.35 g/mol letopharm.com |

| Boiling Point | Predicted: ~310-330 °C | 324 °C at 760 mmHg letopharm.com |

| Density | Predicted: ~1.0 g/cm³ | 1.008 g/cm³ letopharm.com |

| Refractive Index | Predicted: ~1.51 | 1.516 letopharm.com |

Properties

CAS No. |

62603-59-2 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

propan-2-yl N-butyl-N-phenylcarbamate |

InChI |

InChI=1S/C14H21NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |

InChI Key |

XKMSLZUBDPEEJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Propan 2 Yl Butyl Phenyl Carbamate

Established Synthesis Pathways and Optimization

The synthesis of propan-2-yl butyl(phenyl)carbamate can be achieved through several well-established chemical reactions. These pathways primarily involve the formation of the carbamate (B1207046) linkage from precursor amines, alcohols, and carbonyl sources.

Amine-Based Carbamate Formation Reactions

A prevalent method for the synthesis of carbamates is the reaction of a secondary amine with a chloroformate. In the case of this compound, this involves the reaction of N-butylaniline with isopropyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.com

The general reaction is as follows:

N-Butylaniline + Isopropyl Chloroformate → this compound + HCl

Optimization of this reaction involves careful selection of the base and solvent, as well as control of the reaction temperature to minimize side reactions. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide (B78521). prepchem.com The reaction is often performed at low temperatures (e.g., 0-5 °C) to enhance selectivity and yield.

Table 1: Representative Conditions for Amine-Based Carbamate Synthesis

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| Aniline (B41778), Isopropyl Chloroformate | Sodium Hydroxide | Water | <15 °C | High | prepchem.com |

| 3-Aminophenol derivative, Butyl Chloroformate | Triethylamine | Dichloromethane | 0-5 °C | Good | |

| Primary/Secondary Amines, Alkyl Halides, CO₂ | DBU | DMF | 70 °C | Good to Excellent | organic-chemistry.org |

A more recent and environmentally conscious approach involves the three-component coupling of an amine, carbon dioxide, and an organic electrophile in the presence of a cesium base. organic-chemistry.org This method allows for the formation of carbamates under mild conditions. organic-chemistry.org

Nucleophilic Substitution and Coupling Strategies

Nucleophilic substitution reactions provide another versatile route to this compound. One such strategy involves the reaction of an in situ-generated carbamoyl (B1232498) chloride with an alcohol. The carbamoyl chloride can be formed from the corresponding secondary amine (N-butylaniline) and a phosgene (B1210022) equivalent, such as triphosgene. This is then reacted with isopropanol (B130326) to yield the desired carbamate.

Alternative coupling strategies include palladium-catalyzed cross-coupling reactions. For instance, N-aryl carbamates can be synthesized from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol. google.com This methodology could potentially be adapted for the synthesis of the target molecule.

Isocyanate-Mediated Synthesis Approaches

Isocyanates are key intermediates in the synthesis of many carbamates. orgsyn.org For the synthesis of this compound, one potential isocyanate-mediated route would involve the reaction of phenyl isocyanate with butanol to form butyl phenylcarbamate, followed by N-alkylation with an isopropyl halide. However, a more direct approach would be the reaction of N-butyl-N-phenyl isocyanate with isopropanol. The synthesis of the isocyanate intermediate itself can be achieved through methods like the Curtius rearrangement of a corresponding acyl azide. nih.gov

Theoretical and experimental studies have shown that the aminolysis of phenyl N-phenylcarbamate can proceed through an isocyanate intermediate. elsevierpure.com This suggests that under certain conditions, isocyanate-mediated pathways can be highly favored.

Advanced Synthetic Techniques and Derivatization

Beyond the established pathways, advanced synthetic techniques offer greater control over the molecular architecture, including its stereochemistry, and enable the synthesis of more complex derivatives.

Enantioselective Synthesis Protocols and Chiral Control

This compound itself is not chiral. However, chirality can be introduced into derivatives of this compound, or the synthesis can be designed to control the stereochemistry of related chiral molecules. For instance, if the phenyl ring or one of the alkyl chains were appropriately substituted to create a chiral center or a stereogenic axis (atropisomerism), enantioselective synthesis would become a critical consideration.

The enantioselective synthesis of atropisomeric N-aryl carbamates has been a subject of research, often employing chiral catalysts or auxiliaries to control the rotational barrier around the N-aryl bond. researchgate.net Biocatalytic methods are also emerging for the enantioselective synthesis of atropisomers.

For the separation of enantiomers of chiral carbamates, chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique. chemicalbook.comub.edu Various chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are effective in resolving racemic mixtures of carbamates. chemicalbook.comub.edu

Table 2: Common Chiral Stationary Phases for Carbamate Enantiomer Separation

| CSP Type | Chiral Selector | Separation Principle | Reference |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Diastereomeric interactions (H-bonding, π-π stacking) | chemicalbook.com |

| Pirkle-type | (S)-tert-Leucine + (R)-(α-naphthyl)ethylamine | Donor-acceptor interactions | chemicalbook.com |

| Cyclodextrin-based | β- or γ-Cyclodextrin | Inclusion complexation | ub.edu |

Strategic Use of Protecting Groups in Complex Synthesis

In the context of a multi-step synthesis of more complex molecules where the this compound moiety is a fragment, the strategic use of protecting groups is paramount. mdpi.com For instance, the synthesis of the precursor N-butylaniline might involve the protection of aniline with a suitable group, followed by N-alkylation and deprotection.

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. google.com For example, aniline can be protected as N-Boc-aniline, which can then be N-alkylated with a butyl halide. Subsequent removal of the Boc group would yield the desired N-butylaniline. google.com

Exploration of Novel Reaction Conditions and Catalysis

The synthesis of N-aryl carbamates, such as this compound, has traditionally involved methods that can be hazardous or produce significant waste. Modern research focuses on developing more efficient and environmentally benign catalytic systems. While specific methods for this compound are not extensively detailed in the literature, general advancements in carbamate synthesis offer viable pathways.

Novel catalytic approaches for forming the N-aryl carbamate bond include nickel-catalyzed reactions. A notable development is the nickel-catalyzed decarboxylation of aryl carbamates to form aromatic amines, with carbon dioxide as the sole byproduct. acs.org This type of transformation highlights the potential for reversible or related catalytic reactions to synthesize the target carbamate from precursor phenols. acs.org The use of a bisphosphine ligand immobilized on a polystyrene support has been shown to generate a highly active catalytic species for such reactions. acs.org

Photoredox catalysis represents another frontier, enabling the synthesis of arylethylamine structures through the hydroarylation of vinyl amine derivatives. nih.gov This method utilizes the concerted action of two different organic catalysts to mediate electron and hydrogen atom transfer at ambient temperatures, showcasing the potential for mild, light-driven reactions in forming C-N bonds relevant to carbamate precursors. nih.gov

Furthermore, various catalysts have been explored for the transesterification process to produce different carbamates, which is a key transformation pathway. rsc.org For instance, scandium(III) triflate has been used to catalyze the direct transesterification of carboxylic esters, a reaction type analogous to carbamate transesterification. organic-chemistry.org Mild and efficient catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) have also been shown to be effective for transesterifications to produce methyl esters, tolerating various functional groups. organic-chemistry.org The principles of these catalytic transesterifications are directly applicable to the synthesis and modification of this compound.

| Catalytic System | Reactants | Product Type | Key Features | Citations |

| Nickel/PS-DPPBz Ligand | Aryl Carbamates | Aromatic Amines | Decarboxylative process, CO2 as byproduct, supported catalyst for activity. | acs.org |

| Photoredox/Organic Catalysts | Vinyl Amine Derivatives, Aryl Halides | Arylethylamines | Operates at ambient temperature, complete regiocontrol, mild conditions. | nih.gov |

| Scandium(III) Triflate | Carboxylic Esters, Alcohols | Transesterified Esters | Direct transesterification, applicable to various substrates. | organic-chemistry.org |

| Dipotassium Hydrogen Phosphate | Esters, Alcohols | Methyl Esters | Mild reaction conditions, good functional group tolerance. | organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Alcohols, Formates/Esters | Formates/Esters | Catalyzes transformylation and transesterification/acylation at room temperature. | organic-chemistry.org |

Chemical Reactivity and Stability Profiles of the Carbamate Moiety

The carbamate functional group in this compound dictates its chemical behavior. Carbamates are ester-amide hybrids and exhibit reactivity patterns influenced by both functionalities. They are generally noted for their chemical and proteolytic stability, which makes them a common motif in medicinal chemistry. nih.gov However, they are susceptible to certain chemical transformations, particularly hydrolysis and transesterification. evitachem.com

The hydrolysis of a carbamate results in the formation of the corresponding amine, alcohol, and carbon dioxide. evitachem.com The rate and mechanism of this process are highly dependent on the pH of the environment.

Alkaline Hydrolysis: For N-phenylcarbamates, alkaline hydrolysis is a significant degradation pathway. evitachem.com The reaction rate is proportional to the hydroxide ion concentration. princeton.edu Studies on substituted phenyl N-phenylcarbamates suggest that this reaction often proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. princeton.edu This pathway involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate, followed by the rate-determining elimination of the phenolate (B1203915) leaving group to form an isocyanate intermediate. This highly reactive isocyanate is then rapidly attacked by water to yield a carbamic acid, which decarboxylates to the final amine product. evitachem.com For carbamates with an alkyl group on the nitrogen, like the butyl group in the target compound, the formation of a tetrahedral intermediate via nucleophilic attack at the carbonyl carbon can be the rate-determining step. nih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is a less significant pathway compared to alkaline hydrolysis within typical environmental or physiological pH ranges. nih.gov

Enzymatic Hydrolysis: Carbamate hydrolysis can also be catalyzed by enzymes. Carboxyl ester hydrolases (esterases) are a primary class of enzymes responsible for the metabolic degradation of pesticide carbamates. nih.gov Enzymes such as papain (a protease) and various esterases have been shown to hydrolyze carbamates like carbaryl (B1668338) and 4-nitrophenyl N-methyl-carbamates. nih.gov This enzymatic breakdown is a crucial first step in the biodegradation of many carbamate-containing xenobiotics. nih.gov

| Hydrolysis Type | Typical Conditions | Key Intermediates | Primary Products | Citations |

| Alkaline (E1cB) | Aqueous base (e.g., NaOH) | Carbamate anion, Isocyanate | Butyl(phenyl)amine, Isopropanol, CO₂ | evitachem.comprinceton.edu |

| Acid-Catalyzed | Aqueous acid (e.g., H₂SO₄) | Protonated carbamate | Butyl(phenyl)amine, Isopropanol, CO₂ | nih.gov |

| Enzymatic | Biological matrices (e.g., soil, plasma) | Enzyme-substrate complex | Butyl(phenyl)amine, Isopropanol, CO₂ | nih.govmdpi.com |

Transesterification is a fundamental reaction of carbamates where the alkoxy group is exchanged with that of another alcohol. In this compound, the propan-2-yl group can be substituted by reacting the compound with a different alcohol, for example, butanol, in the presence of a suitable catalyst.

This process can be catalyzed by either acids or bases. rsc.org

Base-catalyzed transesterification typically involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org

Acid-catalyzed transesterification proceeds by protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack from the new alcohol.

Kinetic studies on O-methyl-N-aryl carbamates with various aliphatic alcohols have shown that the reaction is selective and follows first-order kinetics with respect to the carbamate. rsc.org These studies also revealed that less polar alcohols tend to react faster. rsc.org

Besides transesterification, the carbamate moiety can undergo other transformations. Nucleophilic substitution can occur at the carbonyl carbon, where various nucleophiles can displace the isopropoxy group. evitachem.com Under certain conditions, particularly with heat or specific catalysts, carbamates can form a reactive isocyanate intermediate, which can then be trapped by different nucleophiles to form a variety of products. evitachem.com

| Transformation | Reactants | Catalyst/Conditions | Product Type | Citations |

| Transesterification | This compound + R-OH | Acid or Base (e.g., alkoxides) | R-O-C(=O)N(butyl)phenyl | rsc.orgevitachem.com |

| Nucleophilic Substitution | This compound + Nucleophile | Varies | Substituted carbamate derivative | evitachem.com |

| Isocyanate Formation | This compound | Heat or specific catalyst | Phenyl(butyl)isocyanate | evitachem.com |

The stability of a small molecule in biological or research matrices, such as blood plasma or liver microsome preparations, is a critical parameter. Carbamates are generally considered to be relatively stable against degradation by proteases when compared to peptide bonds, a property that has led to their extensive use in drug design as peptide bond surrogates. nih.gov

However, this does not imply complete inertness in biological environments. The primary route of enzymatic degradation for many small molecule carbamates is not via proteases, which are highly specific for peptide bonds, but through hydrolysis catalyzed by other enzymes, particularly serine hydrolases like esterases (e.g., carboxylesterases) and, in some cases, proteases with esterase activity. nih.govacs.org For example, the first step in the metabolic degradation of many pesticide carbamates is hydrolysis catalyzed by carboxyl ester hydrolases. nih.gov

The susceptibility of this compound to enzymatic hydrolysis would depend on its specific structure and its recognition by these enzymes. Studies on other aryl carbamates have shown that they can act as inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH), by covalently modifying the active site serine. acs.org This covalent modification is a result of the carbamate's reactivity and implies that the compound is, in fact, being transformed by the enzyme. The stability can also be influenced by non-specific binding and inactivation by high-abundance proteins like albumin in plasma. acs.org Therefore, while likely resistant to classical proteolytic cleavage, this compound would be expected to have a finite half-life in research matrices containing active esterases or other serine hydrolases.

| Enzyme Class | Action on Carbamate Moiety | Relevance to Stability | Citations |

| Proteases (e.g., Trypsin) | Generally low to no activity (not a peptide bond). | High stability against classical proteolysis. | nih.gov |

| Esterases (e.g., Carboxylesterases) | Catalyze hydrolysis of the ester-like bond. | Major pathway for metabolic degradation. | nih.govacs.org |

| Other Serine Hydrolases (e.g., FAAH) | Covalent modification (carbamoylation) of active site serine. | Can lead to inhibition and degradation of the compound. | acs.orgnih.gov |

| Albumin | Non-specific binding and potential inactivation. | Can affect free concentration and perceived stability. | acs.org |

Molecular Structure Activity Relationship Sar Studies of Propan 2 Yl Butyl Phenyl Carbamate and Analogues

Impact of Structural Modifications on Biological Interactions

The biological activity of propan-2-yl butyl(phenyl)carbamate is intricately linked to its molecular architecture. Alterations to the alkyl and phenyl substituents, as well as the compound's stereochemistry, can significantly modulate its interactions with biological targets.

Influence of Alkyl and Phenyl Substituents on Molecular Recognition

The nature of the alkyl and phenyl groups on the carbamate (B1207046) nitrogen and the phenolic oxygen plays a pivotal role in molecular recognition. In the realm of cholinesterase inhibition, a field where many carbamates are active, the N-alkyl chain length is a crucial determinant of inhibitory potency. nih.gov Studies on related N,N-disubstituted carbamates have shown that the size and lipophilicity of the N-alkyl groups can significantly impact binding to the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov For instance, in a series of N-alkyl-O-phenyl carbamates, N-butyl and N-pentyl derivatives were found to be more potent inhibitors than their N-methyl or N-isopropyl counterparts, highlighting the importance of the alkyl chain length for effective interaction with the enzyme's active site. nih.gov

The phenyl ring itself is a key feature for interaction, often engaging in π-π stacking interactions with aromatic residues within the binding pocket of a target protein. acs.org Substituents on the phenyl ring can further refine these interactions. For example, electron-withdrawing groups on the phenyl ring can influence the electronic properties of the entire molecule, potentially affecting its binding affinity and reactivity.

| N-Alkyl Group | Relative Inhibitory Potency (Inferred) | Key Interaction Type (Inferred) |

|---|---|---|

| Methyl | Lower | Hydrophobic |

| Isopropyl | Moderate | Hydrophobic, Steric hindrance may play a role |

| Butyl | Higher | Enhanced hydrophobic interactions |

| Pentyl | Higher | Enhanced hydrophobic interactions |

Role of Stereochemistry and Chirality in Bioactivity Modulation

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on biological activity. While this compound itself is not chiral, the introduction of chiral centers into analogous carbamate structures has demonstrated significant effects on their bioactivity.

For example, in a study of chiral benzene-based carbamates as cholinesterase inhibitors, different enantiomers exhibited varying levels of inhibitory potency and selectivity for AChE versus BChE. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms in the chiral molecule, which dictates how it fits into the chiral binding site of a biological target. The precise orientation of substituents can either facilitate or hinder the key interactions necessary for binding and subsequent biological effect.

Should a chiral center be introduced into the butyl or propan-2-yl groups of the target compound, it is highly probable that the resulting enantiomers would display differential biological activities. This is a common phenomenon in drug design and underscores the importance of stereochemistry in the development of bioactive molecules.

Conformational Analysis and its Relationship to Molecular Functionality

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformations. This conformational flexibility, and the energetic barriers between different conformers, are critical to its molecular function.

Conformational Restriction and Electron Delocalization Effects of the Carbamate Group

The carbamate group, -N(R)-C(=O)O-, is a key structural feature that imposes a degree of conformational rigidity on the molecule. nih.gov This is due to the delocalization of the nitrogen lone pair of electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. acs.org This resonance effect restricts free rotation around the C-N bond, leading to the existence of planar and relatively stable conformations. nih.gov

Investigation of Rotamers and their Influence on Molecular Interactions

The restricted rotation around the C-N bond of the carbamate group can lead to the existence of different rotational isomers, or rotamers. acs.org For N,N-disubstituted carbamates like this compound, these rotamers can have distinct energies and populations at physiological temperatures. The specific conformation of the rotamer can significantly influence how the molecule presents its functional groups for interaction with a biological target.

The interconversion between rotamers can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The relative stability of different rotamers is influenced by the steric bulk of the substituents on the nitrogen atom. In the case of this compound, the butyl and phenyl groups will sterically interact, favoring conformations that minimize this repulsion. The preferred rotamer will be the one that allows for the most favorable binding to a target, and the energy barrier to rotation will determine how readily the molecule can adopt the optimal conformation for interaction.

Intermolecular Interactions at the Molecular Target Interface

The biological effect of this compound is ultimately determined by the sum of its intermolecular interactions with its biological target. These non-covalent interactions, though individually weak, collectively contribute to the binding affinity and specificity of the molecule.

The carbamate moiety is a key player in these interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the target protein, such as the amide protons of the peptide backbone or the side chains of amino acids like serine or tyrosine. nih.gov

The phenyl group provides a large, non-polar surface that can engage in hydrophobic interactions and van der Waals forces with non-polar regions of the binding site. Furthermore, the aromatic nature of the phenyl ring allows for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which can significantly contribute to binding affinity. acs.org

The butyl and propan-2-yl groups also contribute to the hydrophobic character of the molecule, further enhancing its ability to interact with hydrophobic pockets in the target protein. Molecular docking studies on related N,N-disubstituted carbamates have shown that these alkyl and aryl groups can occupy specific sub-pockets within the active site of enzymes, leading to potent and selective inhibition. mdpi.com For example, in the active site of cholinesterases, the substituents on the carbamate nitrogen can interact with various residues, influencing the orientation of the carbamoyl (B1232498) group for covalent modification of the active site serine. mdpi.com

| Molecular Moiety | Type of Interaction | Potential Interacting Residues (Example) |

|---|---|---|

| Carbamate Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Tyrosine, Arginine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Butyl Group | Hydrophobic | Leucine, Isoleucine, Valine |

| Propan-2-yl Group | Hydrophobic | Leucine, Isoleucine, Valine |

Analysis of Hydrogen Bonding Networks

The carbamate moiety is a well-known participant in hydrogen bonding. nih.gov It possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. In primary and secondary carbamates, the nitrogen-bound hydrogen (N-H) can function as a hydrogen bond donor. However, a defining feature of this compound is that it is a tertiary carbamate, meaning the nitrogen atom is disubstituted with alkyl groups (butyl and propan-2-yl).

This N,N-disubstitution fundamentally alters the hydrogen bonding potential of the molecule. The absence of an N-H group means that this compound and its N,N-dialkylated analogs cannot act as hydrogen bond donors. nih.gov Their interaction via hydrogen bonds is therefore limited to the role of a hydrogen bond acceptor, primarily through the carbonyl oxygen and to a lesser extent, the ester oxygen of the carbamate group.

In SAR studies of analogous compounds, the ability to form hydrogen bonds is a significant determinant of binding affinity. For instance, in related molecular systems, the interaction with amino acid residues such as asparagine or glutamine in a protein's active site can be crucial. While this compound itself cannot initiate a hydrogen bond, its carbonyl oxygen can form a stable hydrogen bond with a suitable donor group on a receptor.

Consider a hypothetical binding site where a hydrogen bond donor residue is present. The orientation and binding affinity of a series of phenylcarbamate analogs would be influenced by the accessibility and electrostatic potential of the carbamate's carbonyl oxygen.

Table 1: Illustrative Hydrogen Bonding Potential of Phenylcarbamate Analogs

This interactive table illustrates the hydrogen bonding capabilities of this compound and its hypothetical analogs.

| Compound Name | Structure | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Isopropyl phenylcarbamate | Yes (N-H) | Yes (C=O) | |

| This compound | No | Yes (C=O) | |

| Phenyl N,N-dipropylcarbamate | No | Yes (C=O) |

This table is illustrative and based on the fundamental chemical properties of the functional groups.

Role of Hydrophobic and Van der Waals Interactions

Given the limited hydrogen bonding capability of this compound, hydrophobic and van der Waals interactions play a predominant role in its molecular recognition and binding affinity. The phenyl ring and the two N-alkyl groups (butyl and propan-2-yl) are the primary contributors to these forces.

The N-butyl and N-propan-2-yl substituents are of particular importance. The size, shape, and flexibility of these alkyl groups determine how well the molecule fits into a hydrophobic pocket of a target protein. SAR studies on related N-alkylated compounds have shown that variations in the length and branching of the alkyl chains can significantly impact biological activity. nih.gov

In studies of analogous systems, such as alanine-based dithiocarbamates, the steric properties of pendent alkyl groups are shown to influence intermolecular interactions and self-assembly, highlighting the importance of these substituents in defining the molecule's interaction profile. rsc.org

Table 2: Illustrative Comparison of Physicochemical Properties and Potential for Non-Covalent Interactions of N-Alkylated Phenylcarbamate Analogs

This interactive table provides a comparative view of how N-alkyl substituents might influence the properties relevant to hydrophobic and van der Waals interactions.

| Compound Name | N-Alkyl Substituents | Lipophilicity (Calculated LogP) | Steric Hindrance | Potential for Hydrophobic Interaction |

| Isopropyl phenylcarbamate | Isopropyl | ~2.3 | Moderate | Moderate |

| This compound | Isopropyl, Butyl | ~3.5 | High | High |

| Phenyl N,N-dipropylcarbamate | Propyl, Propyl | ~3.2 | High | High |

Note: The LogP values are estimations and serve for comparative purposes to illustrate the trend in lipophilicity.

The phenyl group also contributes significantly to binding through π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor site. The combination of the hydrophobic bulk from the N-alkyl groups and the potential for aromatic interactions from the phenyl ring creates a molecule with a strong propensity for binding to non-polar cavities in biological macromolecules.

Mechanistic Investigations of Propan 2 Yl Butyl Phenyl Carbamate at the Molecular Level

Enzymatic Interaction Mechanisms

The biological activity of carbamates is predominantly linked to their ability to interact with and inhibit enzymes, particularly those belonging to the serine hydrolase superfamily. pharmacy180.commdpi.com This interaction is characterized by the formation of a covalent bond with the enzyme, leading to a temporary loss of its catalytic function.

Mode of Action as Enzyme Substrate or Inhibitor

Carbamates, including likely propan-2-yl butyl(phenyl)carbamate, typically act as pseudo-irreversible or slow-reversible inhibitors of serine hydrolases. pharmacy180.comnih.gov They are recognized by the enzyme's active site in a manner similar to the natural substrate, such as acetylcholine (B1216132) for acetylcholinesterase (AChE). pharmacy180.comnih.gov The interaction proceeds in two main steps:

Initial Binding: The carbamate (B1207046) inhibitor first binds non-covalently to the enzyme's active site to form an initial enzyme-inhibitor complex. nih.gov

Carbamoylation: This is followed by a nucleophilic attack from the catalytic serine residue of the enzyme on the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) group to the serine, forming a stable, covalent carbamoyl-enzyme intermediate. The alcohol or phenol (B47542) portion of the carbamate is released as a leaving group. pharmacy180.comnih.gov

Unlike the rapid hydrolysis of the acetylated enzyme intermediate formed with the natural substrate acetylcholine (which occurs in microseconds), the hydrolysis of the carbamoylated enzyme (decarbamoylation) is significantly slower, with half-lives ranging from minutes to many hours. pharmacy180.comnih.gov This prolonged inactivation of the enzyme is the basis for the inhibitory effect of carbamates. Therefore, they are considered very poor substrates whose slow turnover effectively blocks the enzyme's function. nih.gov

Carbamoylation of Target Proteins and Enzymes

Carbamoylation is the hallmark mechanism of action for carbamate inhibitors. pharmacy180.comresearchgate.net The process involves the covalent modification of a nucleophilic residue, most commonly a serine, within the active site of a target protein.

For an enzyme like acetylcholinesterase, the active site contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. pharmacy180.com The serine's hydroxyl group, activated by the adjacent histidine, acts as the nucleophile that attacks the carbamate's electrophilic carbonyl carbon. pharmacy180.com This forms a tetrahedral intermediate which then collapses, leading to the carbamoylated serine and the release of the leaving group (in this case, likely a combination of butanol and phenol derivatives from the this compound structure). evitachem.com

The stability of this carbamoyl-enzyme complex is key to the inhibitor's potency. The rate of spontaneous hydrolysis, or decarbamoylation, which regenerates the free, active enzyme, is influenced by the chemical nature of the substituents on the carbamate nitrogen. nih.govresearchgate.net The size and electronic properties of the butyl and phenyl groups on the nitrogen of this compound would dictate the stability of the carbamoylated enzyme and thus the duration of inhibition. Generally, bulkier groups on the carbamoyl moiety can slow the rate of decarbamoylation. nih.gov

Inhibition and Activation of Specific Enzyme Systems (e.g., SYK, cPLA2α, FAAH, AChE, AKT)

While direct evidence for this compound is lacking, the carbamate scaffold is a known inhibitor of several key enzyme systems.

Acetylcholinesterase (AChE): AChE is a primary target for many carbamate compounds used as insecticides and for treating conditions like Alzheimer's disease. mdpi.comnih.gov By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synapse. evitachem.compharmacy180.com The inhibitory potency of different carbamates against AChE varies widely depending on their structure. For example, a study on various benzene-based carbamates showed a range of inhibitory concentrations (IC₅₀). nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoid signaling lipids like anandamide. nih.govnih.gov Inhibition of FAAH by carbamates increases the levels of anandamide, producing analgesic and anxiolytic effects. nih.gov Carbamates have been shown to be potent, covalent inhibitors of FAAH. nih.gov The mechanism involves the carbamoylation of FAAH's active site serine. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is involved in inflammatory processes by releasing arachidonic acid from phospholipids. While specific inhibition by this compound is not documented, other complex molecules containing carbamate-like structures have been developed as inhibitors of cPLA2α. nih.gov

There is no available information from the search results linking this compound or similar carbamates to the inhibition or activation of Spleen Tyrosine Kinase (SYK) or Protein Kinase B (AKT).

Table 1: Inhibitory Activity of Various Carbamate Compounds on Cholinesterases This table presents data for other carbamate compounds to illustrate the general inhibitory potential of this chemical class, as specific data for this compound is not available.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 µM | mdpi.com |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 µM | mdpi.com |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 µM | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM | mdpi.com |

Receptor Binding and Modulation Strategies

Beyond direct enzyme inhibition, the carbamate motif can be part of larger molecules designed to bind to specific receptors. nih.gov The carbamate group itself is valued in drug design for its chemical stability and its ability to act as a bioisostere for amide or ester bonds, potentially improving pharmacokinetic properties. nih.gov

Studies on other carbamate-containing molecules have explored their binding to a wide array of targets, including G-protein coupled receptors and ion channels. For instance, novel imidazodiazepines containing a carbamate linker were evaluated for their binding affinity to GABA-A receptors. nih.gov Similarly, another carbamate derivative, Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, is noted to act as a beta-blocker through its interaction with beta-adrenergic receptors. These examples highlight that the role of the carbamate can be to correctly position other pharmacophoric elements for optimal receptor interaction, rather than being the primary binding moiety itself.

Interactions with Other Biological Macromolecules (e.g., Metal Ions, Proteins)

The interaction of carbamates is not limited to the active sites of enzymes. The functional groups present in this compound could potentially interact with other biological macromolecules.

Proteins: Carbamates can interact non-covalently with proteins through hydrogen bonding and hydrophobic interactions. nih.gov The phenyl group can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. The butyl and propan-2-yl groups also contribute to hydrophobic interactions. The carbamate moiety itself can form hydrogen bonds. nih.gov For example, studies on the herbicide isopropyl N-phenyl carbamate have shown it interacts with tubulin, a key protein in the cytoskeleton. nih.govresearchgate.net

Metal Ions: The oxygen atoms of the carbamate group can act as ligands, coordinating with metal ions. While this is a general property of carbamates, the biological significance of such interactions for a compound like this compound is not established. The formation of metal-carbamato complexes is a known phenomenon in chemistry.

Computational and Theoretical Chemistry of Propan 2 Yl Butyl Phenyl Carbamate

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as propan-2-yl butyl(phenyl)carbamate, and a macromolecular target, typically a protein or a nucleic acid. These simulations provide detailed insights into the binding mode, affinity, and specificity of the ligand, which are critical for assessing its potential biological activity.

In a relevant study, molecular docking was performed on a structurally similar compound, [4-(propan-2-yl) phenyl]carbamic acid (PPCA), with tyrosine hydroxylase (TH), a key enzyme in the synthesis of catecholamines. researchgate.netscispace.com The docking simulations, carried out using software like Autodock, revealed that the ligand binds within a deep, narrow groove of the enzyme lined with polar, aromatic, and acidic residues. researchgate.netscispace.com Specifically, a 'hexa interacting amino acids unit' was identified as crucial for the binding of PPCA to TH, with a 'His361-His336 dyad' being particularly important. researchgate.net Such studies indicate that this compound could potentially exhibit inhibitory or modulatory effects on related enzymatic targets. The binding interaction of PPCA with human TH was found to be comparable to that of L-tyrosine, the natural substrate of the enzyme. researchgate.net

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank.

Grid Generation: A grid box is defined around the active site of the receptor to guide the docking process.

Docking Simulation: The ligand is placed in various conformations and orientations within the receptor's active site, and a scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The resulting ligand-receptor complexes are analyzed to identify the most stable binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or a particular property. These models are extensively used in drug discovery and environmental toxicology to predict the activity of new chemical entities.

For a compound like this compound, a QSAR study would involve the following steps:

Data Set Collection: A dataset of carbamate (B1207046) compounds with known biological activities (e.g., enzyme inhibition, herbicidal activity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed.

For this compound, quantum chemical calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reactivity Indices: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to predict how the molecule will behave in a chemical reaction.

A study on 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, a compound with some structural similarities, utilized ab initio calculations at the HF/6-311G** and B3LYP/6-311G** levels of theory. semanticscholar.org These calculations revealed that the sulfur and nitrogen atoms carried significant negative charges, identifying them as potential sites for reaction with metal ions. semanticscholar.org Similarly, for this compound, the oxygen and nitrogen atoms of the carbamate group would be expected to be key sites for electrophilic attack and hydrogen bonding.

Table 1: Exemplary Data from Quantum Chemical Calculations on a Related Compound

| Parameter | Value | Method | Reference Compound |

| Molecular Hyperpolarizability | 3.068×10⁻³⁰ esu | TD-DFT | 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide |

Note: This data is for a structurally related compound and serves as an example of the types of parameters that can be calculated.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity and Environmental Fate

In silico methods can predict a wide array of molecular descriptors that are pertinent to the biological activity and environmental fate of a chemical. These descriptors can be used in QSAR models and to assess potential risks without experimental testing.

Biological Activity Descriptors:

Lipophilicity (LogP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes.

Aqueous Solubility (LogS): Affects the bioavailability and distribution of the compound in the body.

Polar Surface Area (PSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Environmental Fate Descriptors:

Soil Adsorption Coefficient (Koc): Predicts the tendency of a chemical to adsorb to soil and sediment, affecting its mobility in the environment. nih.gov

Bioconcentration Factor (BCF): Indicates the potential for a chemical to accumulate in aquatic organisms. nih.gov

Henry's Law Constant: Relates to the partitioning of a chemical between water and air, influencing its atmospheric transport. nih.gov

For the related compound Propham (B1679637) (isopropyl phenylcarbamate), the measured Koc values range from 51 to 65, suggesting it is not expected to strongly adsorb to suspended solids and sediment. nih.gov Its estimated bioconcentration factor (BCF) is 20, indicating a low potential for bioaccumulation. nih.gov It is also reported to be resistant to hydrolysis in the environment. nih.gov These parameters for this compound would be expected to be in a similar range due to its structural similarity.

Table 2: Predicted Molecular Descriptors for this compound and a Related Compound

| Descriptor | Predicted Value for this compound (Illustrative) | Value for Propham (Isopropyl phenylcarbamate) | Significance |

| LogP | ~3.5 | 2.6 | Lipophilicity, membrane permeability |

| Aqueous Solubility | Low | 1.79 mg/L | Bioavailability, environmental distribution |

| Polar Surface Area | ~38 Ų | ~38.3 Ų | Drug transport properties |

| Koc | ~100-200 L/kg | 51-65 L/kg | Soil mobility |

| BCF | ~50 | 20 | Bioaccumulation potential |

Note: The values for this compound are illustrative and would require specific in silico prediction. The values for Propham are from experimental or estimated data. nih.gov

Spectroscopic Characterization Techniques for Propan 2 Yl Butyl Phenyl Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Propan-2-yl butyl(phenyl)carbamate, offering precise insights into the molecular framework.

¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from related carbamate (B1207046) structures.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the propan-2-yl, butyl, and phenyl groups. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 7.0-7.5 ppm). rsc.orgrsc.org The methine proton of the propan-2-yl group would likely be a septet, coupled to the six equivalent methyl protons, which would appear as a doublet further upfield. The protons of the butyl group would present as a series of multiplets, with the terminal methyl group appearing as a triplet at the most upfield position.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum, often around δ 153-155 ppm. rsc.orgrsc.org The carbons of the phenyl ring would resonate in the aromatic region (δ 118-140 ppm). rsc.orgrsc.org The carbons of the aliphatic butyl and propan-2-yl groups would appear in the upfield region of the spectrum. docbrown.info

¹⁵N NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct information about the electronic environment of the nitrogen atom in the carbamate linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | Aromatic | 7.0 - 7.5 | Multiplet |

| Propan-2-yl | Methine (-CH) | ~4.9 | Septet |

| Propan-2-yl | Methyl (-CH₃) | ~1.2 | Doublet |

| Butyl | Methylene (-NCH₂-) | ~3.5 | Triplet |

| Butyl | Methylene (-CH₂-) | ~1.6 | Multiplet |

| Butyl | Methylene (-CH₂-) | ~1.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Group | Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carbamate | Carbonyl (C=O) | 153 - 155 |

| Phenyl | Aromatic (C-N) | ~138 |

| Phenyl | Aromatic (CH) | 118 - 129 |

| Propan-2-yl | Methine (CH-O) | ~68 |

| Propan-2-yl | Methyl (CH₃) | ~22 |

| Butyl | Methylene (N-CH₂) | ~45 |

| Butyl | Methylene (CH₂) | ~31 |

| Butyl | Methylene (CH₂) | ~19 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbamate group is typically observed in the region of 1700-1730 cm⁻¹. rsc.orgrsc.org The C-N stretching vibration of the carbamate would likely appear in the range of 1200-1350 cm⁻¹. rsc.org The C-O stretching vibrations of the ester and ether linkages within the carbamate and propan-2-yl groups would be expected in the 1000-1300 cm⁻¹ region. rsc.org Additionally, the aromatic C-H stretching vibrations of the phenyl group would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl and propan-2-yl groups would appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (if present as impurity) | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| C=O (Carbamate) | Stretch | 1700 - 1730 | Strong |

| C-N (Carbamate) | Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS) Applications in Characterization and Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₄H₂₁NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. The monoisotopic mass of this compound is approximately 235.15723 u. HR-MS can confirm this with a high degree of precision, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound by separating it from any impurities or byproducts from its synthesis. The mass spectrometer then provides mass information for the main compound and any separated impurities, aiding in their identification. bldpharm.com In research and quality control, LC-MS is routinely used to confirm the identity and purity of synthesized compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butyl phenylcarbamate |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and chemical databases, no specific X-ray crystallography data for the solid-state structure of this compound was found to be publicly available. Therefore, detailed research findings on its crystal structure, including unit cell dimensions, space group, and specific intramolecular and intermolecular interactions determined by this method, cannot be provided at this time.

While general principles of X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, and data exists for other related carbamate compounds, the explicit instructions to focus solely on "this compound" preclude the inclusion of data from analogous structures. The generation of scientifically accurate content for this specific subsection requires direct experimental data for the named compound.

Should crystallographic studies of this compound be published in the future, this section can be updated to include detailed findings and relevant data tables.

Environmental Fate and Biogeochemical Transformations of Phenylcarbamate Compounds

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, driven by microorganisms and plants, is a primary mechanism for the breakdown of phenylcarbamate compounds in the environment. researchgate.net

The primary step in the microbial degradation of many phenylcarbamate herbicides in soil is the hydrolysis of the carbamate (B1207046) ester or amide linkage. researchgate.netnih.gov This reaction is catalyzed by enzymes produced by a variety of soil microorganisms.

Research has shown that soil bacteria are capable of utilizing these herbicides as a source of carbon and nitrogen. nih.gov For instance, an enzyme isolated from a Pseudomonas sp. was found to hydrolyze isopropyl N-(3-chlorophenyl) carbamate (chlorpropham), liberating 3-chloroaniline. nih.gov This enzyme demonstrated broad substrate specificity, acting on several alkyl esters of phenylcarbamates and chlorophenylcarbamates, suggesting it plays a significant role in the initial breakdown of these compounds in soil. nih.gov Similarly, Bacillus sphaericus has been shown to possess an inducible aryl acylamidase that hydrolyzes the phenylcarbamate propham (B1679637) at the carbonyl-aniline bond. nih.gov

The general mechanism for this hydrolysis in N-methyl carbamates often proceeds through an isocyanate intermediate, while N-dimethyl carbamates can form a product with a hydroxyl ion. researchgate.net These initial hydrolytic steps lead to the formation of corresponding anilines and alcohols, which can then be further metabolized by the microbial community. nih.govnih.gov The rate and extent of this degradation are influenced by various environmental factors, including soil type, temperature, pH, and the history of pesticide application in the soil. researchgate.netslideshare.netnih.gov

Table 1: Examples of Microbial Hydrolysis of Phenylcarbamate Herbicides

| Phenylcarbamate Compound | Microorganism | Key Enzyme Class | Primary Metabolites | Reference |

|---|---|---|---|---|

| Isopropyl N-(3-chlorophenyl) carbamate (Chlorpropham) | Pseudomonas sp. | Hydrolase | 3-chloroaniline | nih.gov |

| Isopropyl carbanilate (Propham) | Bacillus sphaericus | Aryl acylamidase | Aniline (B41778) | nih.gov |

| Phenmedipham | Ochrobactum anthropi | Phenmedipham hydrolase | m-toluidine, Methyl N-hydroxyphenyl carbamate | nih.gov |

Plants can metabolize herbicides through a three-phase detoxification system, analogous to processes in animals. ucanr.eduresearchgate.net

Phase I: The initial phase involves reactions like oxidation, reduction, or hydrolysis to introduce or expose functional groups on the herbicide molecule. ucanr.eduresearchgate.net For phenylcarbamates, hydrolysis of the ester or amide bond is a key Phase I reaction, which can reduce the phytotoxicity of the compound. cambridge.org Studies have found that a wide range of plant species possess hydrolytic enzymes, such as aryl acylamidases, capable of metabolizing certain amide herbicides like propanil. cambridge.org However, the ability to hydrolyze other carbamates, like propham, appears to be less common among plant species. cambridge.org

Phase II: The modified herbicide from Phase I undergoes conjugation with endogenous molecules like sugars (e.g., glucose) or amino acids. ucanr.eduresearchgate.net This process increases the water solubility of the metabolite and further reduces its toxicity. nih.gov

Phase III: The conjugated metabolites are often sequestered into cellular compartments like the vacuole or bound to cell wall components, effectively removing them from further metabolic activity. ucanr.eduresearchgate.net

The efficiency of these metabolic processes can determine a plant's tolerance or susceptibility to a particular herbicide. ucanr.edu Rapid metabolism in a crop species is often the basis for selectivity, allowing the crop to survive while weeds are controlled. nih.gov

Abiotic Degradation Processes

In addition to biological breakdown, phenylcarbamates are subject to degradation from non-living environmental factors, primarily sunlight and chemical reactions in water.

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. In aquatic systems, this can occur through two main pathways:

Direct Photolysis: The herbicide molecule itself absorbs sunlight and undergoes a chemical transformation. This is often a significant degradation pathway for herbicides present in the upper layers of clear water bodies where sunlight penetration is high. nih.gov

Indirect Photolysis: Other substances in the water, known as photosensitizers (such as dissolved organic matter), absorb sunlight and produce highly reactive chemical species (e.g., hydroxyl radicals, singlet oxygen). nih.gov These reactive species then attack and degrade the herbicide molecule. The contribution of indirect photolysis can become more important in waters with high concentrations of dissolved organic matter. nih.gov

Phenylcarbamates can undergo chemical hydrolysis, a reaction with water that cleaves the carbamate bond. The rate of this reaction is highly dependent on the pH of the surrounding medium. While generally stable in neutral or acidic aqueous solutions, their hydrolysis is significantly accelerated under alkaline (high pH) conditions. nih.govrsc.org

The mechanism for the base-catalyzed hydrolysis of N-phenylcarbamates is often an elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgacs.org This process involves the removal of a proton from the nitrogen atom, followed by the elimination of the phenolate (B1203915) group to form a highly reactive phenyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decomposes to yield aniline and carbon dioxide. nih.govrsc.org

Table 2: Factors Influencing Chemical Hydrolysis of Phenylcarbamates

| Factor | Influence on Hydrolysis Rate | Mechanism | Reference |

|---|---|---|---|

| pH | Increases significantly with increasing pH (alkaline conditions) | Base-catalyzed hydrolysis (E1cB mechanism) | rsc.org |

| Temperature | Increases with higher temperature | Provides activation energy for the reaction | mdpi.com |

| Substituents on Phenyl Ring | Electron-withdrawing groups can increase the rate | Stabilize the transition state of the rate-determining step | rsc.org |

Environmental Transport and Distribution Mechanisms

The movement and distribution of phenylcarbamate compounds in the environment are controlled by their physicochemical properties and interactions with soil, water, and air. mdpi.comslideshare.net

Adsorption/Sorption: Phenylcarbamates can bind to soil particles, particularly organic matter and clay. mdpi.com The strength of this binding is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with higher Koc values are more strongly adsorbed and less mobile in the soil. mdpi.com Herbicides with lower water solubility and higher octanol-water partition coefficients (Kow) tend to accumulate more in bottom sediments of aquatic systems. mdpi.com

Leaching: The downward movement of a compound through the soil profile with percolating water is known as leaching. mdpi.comucanr.edu Phenylcarbamates with higher water solubility and lower Koc values are more prone to leaching, which can potentially lead to groundwater contamination. ucanr.edu

Surface Runoff: Herbicides present on the soil surface can be transported into nearby aquatic ecosystems via surface runoff during rainfall or irrigation events. mdpi.com

Volatilization and Atmospheric Drift: Some herbicides can be lost from the soil surface to the atmosphere through volatilization (evaporation). mdpi.comucanr.edu This is particularly relevant for compounds with higher vapor pressure. Additionally, fine spray particles can be carried by wind during application, a process known as drift, leading to unintended deposition on non-target areas. mdpi.com Even compounds with relatively low volatility can undergo regional atmospheric transport. envirocomp.com

The interplay of these degradation and transport mechanisms ultimately determines the concentration, persistence, and potential impact of phenylcarbamate herbicides in the environment. mdpi.com

Volatility and Atmospheric Transport Dynamics

One such analogue is propan-2-yl (3-methylbutyl)phenylcarbamate, which has a reported vapor pressure of 0.000252 mmHg at 25°C. letopharm.com This low vapor pressure suggests that Propan-2-yl butyl(phenyl)carbamate is likely to have a low volatility. Generally, carbamate pesticides exhibit a wide range of vapor pressures. rsc.org The addition of a butyl group in place of a 3-methylbutyl group is not expected to dramatically increase the vapor pressure.

Another important parameter is the Henry's Law constant (HLC), which describes the partitioning of a chemical between water and air. rsc.org For many carbamates, HLCs are low, indicating a greater tendency to remain in water rather than volatilize into the air. rsc.org For instance, propham has an estimated Henry's Law constant of 1.8 x 10⁻⁷ atm-m³/mol, classifying it as essentially non-volatile from water and moist soil surfaces. nih.gov Given the structural similarities, it is probable that this compound also possesses a low Henry's Law constant, limiting its potential for significant atmospheric transport via volatilization.

While direct volatilization may be limited, atmospheric transport can also occur through spray drift during application or by wind erosion of soil particles to which the compound is adsorbed. researchgate.net Once in the atmosphere, the persistence of phenylcarbamate compounds is influenced by photochemical reactions, primarily with hydroxyl radicals (OH). researchgate.net The atmospheric half-life of propham due to reaction with OH radicals is estimated to be around 7.3 hours. nih.gov This suggests that if this compound does enter the atmosphere, it would likely undergo relatively rapid degradation.

Table 1: Physicochemical Properties of Structurally Similar Phenylcarbamate Compounds

| Compound | CAS Number | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm-m³/mol) | Atmospheric Half-Life (OH radicals) |

|---|---|---|---|---|

| Propan-2-yl (3-methylbutyl)phenylcarbamate | 73623-19-5 | 0.000252 letopharm.com | Data not available | Data not available |

| Isopropyl N-phenylcarbamate (Propham) | 122-42-9 | 1.4 x 10⁻⁴ nih.gov | 1.8 x 10⁻⁷ (estimated) nih.gov | ~7.3 hours (estimated) nih.gov |

Aqueous Mobility and Dispersion

The movement and distribution of this compound in aquatic environments are primarily influenced by its water solubility, and its susceptibility to hydrolysis and photolysis. Carbamate pesticides, as a class, exhibit a range of water solubilities. nih.gov The solubility of this compound is not documented, but the presence of both hydrophobic (phenyl, butyl, and isopropyl groups) and polar (carbamate linkage) moieties suggests it is likely to have low to moderate water solubility.

Hydrolysis: The primary degradation pathway for many carbamate pesticides in water is hydrolysis, a chemical reaction with water that breaks the ester linkage. nih.govfrontiersin.org The rate of hydrolysis is significantly influenced by pH. who.int Generally, carbamates are more stable in acidic to neutral conditions and their degradation accelerates in alkaline (high pH) environments. nih.gov For instance, the alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed through an E1cB mechanism. rsc.org While specific rate constants for this compound are unknown, it is expected to follow this general trend of increased degradation at higher pH.

Photolysis: Phenylcarbamate compounds can also undergo photodegradation when exposed to sunlight in aqueous solutions. who.int The light absorption characteristics of carbamates contribute to their decomposition in water. who.int The specific wavelengths of light absorbed and the quantum yield of the reaction will determine the rate of photolysis. For related compounds, photodecomposition is a recognized environmental fate process.

Soil Adsorption and Leaching Studies

The behavior of this compound in the soil environment is dictated by the interplay between its adsorption to soil particles and its potential for leaching into lower soil profiles and groundwater.

Soil Adsorption: Adsorption is a key process that controls the availability of a pesticide in the soil solution for degradation, plant uptake, and movement. iastate.edu For non-ionic herbicides like phenylcarbamates, the primary factor influencing adsorption is the soil organic matter (SOM) content. nih.govepa.gov A higher SOM content generally leads to greater adsorption, thereby reducing the amount of the chemical in the soil water and limiting its mobility. Clay content and soil pH can also play a role in the adsorption of some carbamates. nih.govresearchgate.net

The soil organic carbon-water partitioning coefficient (Koc) is a standardized measure of a chemical's tendency to adsorb to soil organic carbon. A higher Koc value indicates stronger adsorption and lower mobility. For the related compound propham, measured Koc values range from 51 to 65, which suggests it has very high mobility in soil. nih.gov Given the structural similarity, this compound is also expected to have a relatively low Koc value and thus be mobile in soils with low organic matter content. The longer butyl chain in this compound compared to the isopropyl group in propham might slightly increase its hydrophobicity and could lead to a somewhat higher Koc value, but it is still likely to be in the mobile range.

Leaching: Leaching is the downward movement of a substance through the soil profile with percolating water. mdpi.com The potential for a pesticide to leach is inversely related to its adsorption to soil particles. iastate.edu Compounds with low Koc values and moderate to high water solubility are more prone to leaching. nih.gov

Studies on other carbamates have shown that their leaching potential is highly dependent on soil type. mdpi.com In sandy soils with low organic matter, leaching is more pronounced, whereas, in soils with higher clay and organic matter content, movement is restricted. epa.gov Considering the probable low Koc value of this compound, it can be inferred that this compound has the potential to leach, particularly in coarse-textured soils with low organic matter. However, its persistence in the soil will also be a critical factor; rapid degradation would mitigate the risk of it reaching groundwater. The degradation of carbamates in soil is primarily a microbial process, although chemical hydrolysis can also occur, especially in alkaline soils. nih.govnih.gov

Table 2: Soil Adsorption and Leaching Potential of a Structurally Similar Phenylcarbamate

| Compound | Koc (cm³/g) | Leaching Potential |

|---|---|---|

| Isopropyl N-phenylcarbamate (Propham) | 51-65 nih.gov | High nih.gov |

Advanced Analytical Methodologies for Propan 2 Yl Butyl Phenyl Carbamate Research

Chromatographic Separation Techniques for Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Propan-2-yl butyl(phenyl)carbamate research, several chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile compounds like many carbamates, as it avoids the high temperatures that can cause degradation. sepscience.comtaylorfrancis.com It is a highly versatile, sensitive, and accurate technique for the separation, identification, and quantification of this compound. sepscience.com

In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase at high pressure. sepscience.com The components of the sample interact differently with the stationary phase, leading to their separation. sepscience.com For carbamates, reversed-phase columns, such as C18, are commonly used. sepscience.comaustinpublishinggroup.com The separated components are then detected by a detector, such as a UV-Vis or Diode Array Detector (DAD), which measures the absorbance of the eluting compounds at a specific wavelength. austinpublishinggroup.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the determination of the concentration of this compound in the sample. youtube.com

A representative HPLC method for the analysis of carbamates might utilize a C18 column with a gradient elution of water and acetonitrile (B52724) as the mobile phase. austinpublishinggroup.comnih.gov Detection is often performed at a wavelength of around 220 nm. sepscience.comaustinpublishinggroup.com The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that can be used for identification.

Table 1: Illustrative HPLC Parameters for Carbamate (B1207046) Analysis

| Parameter | Value/Condition | Source |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size | austinpublishinggroup.com |

| Mobile Phase | Gradient of Acetonitrile and Water | austinpublishinggroup.com |

| Flow Rate | 0.75 mL/min | austinpublishinggroup.com |

| Detection | UV-DAD at 220 nm | austinpublishinggroup.com |

| Injection Volume | 20 µL | austinpublishinggroup.com |

Gas Chromatography (GC) for Volatile Species

While many carbamates are thermally unstable, making direct GC analysis challenging, this technique is highly effective for identifying volatile impurities or degradation products that may be present in a sample of this compound. sepscience.comqscience.com In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of the compounds between the gas and stationary phases.

To overcome the thermal lability of carbamates, derivatization techniques can be employed. scispec.co.th For instance, flash methylation in the injection port can convert the carbamate into a more thermally stable derivative, allowing for successful GC analysis. scispec.co.th A mass spectrometer is often coupled with the gas chromatograph (GC-MS), which not only separates the components but also provides mass spectra that can be used for definitive identification of the volatile species. taylorfrancis.comscispec.co.th The fragmentation patterns observed in the mass spectra are unique to each compound, acting as a chemical fingerprint. qscience.com

Table 2: Example GC-MS Conditions for Analysis of Carbamate-Related Volatiles

| Parameter | Value/Condition | Source |

| Column | DB-5 (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness | qscience.com |

| Injector Temperature | 250 °C | scispec.co.th |

| Carrier Gas | Helium | scispec.co.th |

| Oven Program | Temperature gradient, e.g., 70°C (1 min), then ramp to 300°C | scispec.co.th |

| Detector | Mass Spectrometer (MS) | scispec.co.th |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring